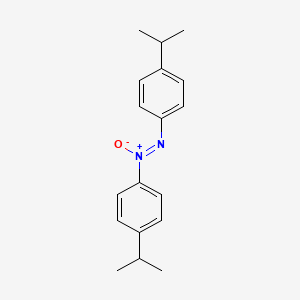

4,4'-Diisopropylazoxybenzene

Description

4,4'-Diisopropylazoxybenzene is an azoxybenzene derivative characterized by two isopropyl (–CH(CH₃)₂) groups at the para positions of the benzene rings. This compound belongs to the azoxybenzene family, which features a central diazene oxide (–N=N(O)–) group bridging two aromatic rings.

Propriétés

IUPAC Name |

oxido-(4-propan-2-ylphenyl)-(4-propan-2-ylphenyl)iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-13(2)15-5-9-17(10-6-15)19-20(21)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBIKKUVAUOQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62022-85-9 | |

| Record name | Diazene, bis(4-(1-methylethyl)phenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062022859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

The synthesis of 4,4’-Diisopropylazoxybenzene typically involves the reduction of nitro compounds. One common method is the reduction of 4,4’-diisopropylnitrobenzene using sodium hydroxide (NaOH) and polyethylene glycol (PEG-400) as a solvent . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Analyse Des Réactions Chimiques

4,4’-Diisopropylazoxybenzene undergoes several types of chemical reactions, including:

Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the azoxy group can yield azo compounds or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4,4’-Diisopropylazoxybenzene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,4’-Diisopropylazoxybenzene involves its ability to undergo trans-cis isomerization under the influence of light. This photoisomerization process alters the compound’s geometric and electronic properties, enabling it to interact with various molecular targets. The azoxy group plays a crucial role in this process, as it can stabilize different isomeric forms and facilitate the transition between them .

Comparaison Avec Des Composés Similaires

Comparison with Similar Azoxybenzene Derivatives

Azoxybenzene derivatives vary in substituents, which dictate their electronic, steric, and functional properties. Below is a detailed comparison of 4,4'-diisopropylazoxybenzene with key analogs:

Substituent Effects on Reactivity in Palladium-Catalyzed Acylation

A study on palladium-catalyzed ortho-C–H acylation of azoxybenzenes demonstrated that electron-donating groups (EDGs) enhance reaction yields. For example:

| Compound | Substituents | Yield (%) | Reference |

|---|---|---|---|

| This compound | –CH(CH₃)₂ | 68–73 | |

| 4,4'-Dimethylazoxybenzene | –CH₃ | 68–73 | |

| 4,4'-Dimethoxyazoxybenzene | –OCH₃ | 68–73 | |

| 4-Fluoroazoxybenzene | –F (electron-withdrawing) | 32 |

Key Findings :

- Electronic Influence : EDGs (isopropyl, methyl, methoxy) significantly improve yields compared to electron-withdrawing groups (e.g., –F, –Br). This aligns with the reaction mechanism, where EDGs stabilize intermediates via resonance or inductive effects .

- Steric Effects : Despite the bulkier isopropyl group, its performance matches smaller EDGs (methyl, methoxy), suggesting electronic effects dominate over steric hindrance in this reaction .

Stability and Reusability

- This compound : Stability data are sparse, but steric bulk may reduce isomerization rates compared to DMAB.

- DMAB: Exceptional fatigue resistance allows repeated use in actinometry without degradation .

Activité Biologique

4,4'-Diisopropylazoxybenzene (DIPAB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of DIPAB, supported by data tables and relevant case studies.

Synthesis of this compound

DIPAB is synthesized through the reaction of 4,4'-diisopropylazobenzene with various oxidizing agents. The azoxy group introduces unique reactivity and biological properties that are under investigation.

Biological Activity Overview

DIPAB exhibits a range of biological activities, including:

- Antioxidant Activity : DIPAB has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies indicate that DIPAB can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Effects : Research has demonstrated that DIPAB possesses antimicrobial properties against several bacterial strains.

Antioxidant Activity

The antioxidant capacity of DIPAB was evaluated using the DPPH radical scavenging assay. The results indicated that DIPAB exhibits significant scavenging activity with an IC50 value comparable to standard antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DIPAB on various cancer cell lines, including HeLa and MCF-7. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 50 |

The mechanism of action appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

DIPAB's antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Antioxidant Efficacy in Animal Models : A study evaluated the protective effects of DIPAB against oxidative damage in rats subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels in treated groups compared to controls.

- Cytotoxicity in Cancer Treatment : A clinical trial investigated the use of DIPAB as an adjunct therapy in patients with advanced cancer. The trial reported a stabilization of disease in a subset of patients receiving DIPAB alongside conventional treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.